

GSK 625433 target binding site

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Compound of Interest

Compound Name: GSK 625433

Cat. No.: B1672395

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Technical Guide: GSK2578215A Target Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2578215A, formerly known as GSK625433, is a potent and highly selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are a significant cause of both familial and sporadic Parkinson's disease. As a result, LRRK2 has emerged as a promising therapeutic target, and GSK2578215A serves as a critical tool compound for investigating the biological functions of LRRK2 and the therapeutic potential of its inhibition. This document provides a comprehensive technical overview of the binding characteristics of GSK2578215A to LRRK2, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Primary Molecular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

The primary molecular target of GSK2578215A is the serine/threonine kinase LRRK2.^{[1][2][3]} GSK2578215A is an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its substrates.

Binding Affinity and Inhibitory Activity

GSK2578215A demonstrates potent inhibition of both wild-type LRRK2 and the pathogenic G2019S mutant. The inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of GSK2578215A against LRRK2 Variants

LRRK2 Variant	IC50 (nM)	Assay Conditions	Reference
Wild-Type	10.9	Recombinant GST-LRRK2(1326-2517), 20 μ M Nic tide, 100 μ M ATP	[2]
G2019S	8.9	Recombinant GST-LRRK2--INVALID-LINK--, 20 μ M Nic tide, 100 μ M ATP	[2]
A2016T	81.1	Recombinant GST-LRRK2--INVALID-LINK--, 20 μ M Nic tide, 100 μ M ATP	[2]
G2019S + A2016T	61.3	Recombinant GST-LRRK2--INVALID-LINK--, 20 μ M Nic tide, 100 μ M ATP	[2]

Table 2: Cellular Activity of GSK2578215A

Cell Line	LRRK2 Form	Effect	Concentration (μM)	Reference
HEK293	Wild-Type (stably transfected)	Inhibition of Ser910/Ser935 phosphorylation	0.3 - 1.0	[2]
HEK293	G2019S (stably transfected)	Inhibition of Ser910/Ser935 phosphorylation	~1.0	[2]
Human Lymphoblastoid	Endogenous Wild-Type	Dephosphorylation of Ser910/Ser935	1.0 - 3.0	[2]
Human Lymphoblastoid	Endogenous G2019S (homozygous)	Dephosphorylation of Ser910/Ser935	1.0 - 3.0	[2]
Mouse Swiss 3T3	Endogenous	Dephosphorylation of Ser910/Ser935	1.0 - 3.0	[4]

Target Binding Site

As of the latest available data, a co-crystal structure of GSK2578215A bound to the LRRK2 kinase domain has not been published. However, the binding mode has been investigated using homology modeling.[2]

GSK2578215A is predicted to bind to the ATP-binding pocket at the hinge region of the LRRK2 kinase domain.[2] This is characteristic of a Type I kinase inhibitor. The modeling studies suggest that GSK2578215A's binding orientation allows it to avoid a steric clash with the threonine residue in the A2016T "gatekeeper" mutant, explaining why this mutation confers only modest resistance to GSK2578215A compared to other LRRK2 inhibitors like LRRK2-IN-1. [2][5] While specific amino acid interactions have not been detailed in published literature, the binding is expected to involve hydrogen bonds with the hinge region backbone and hydrophobic interactions within the ATP pocket.

Experimental Protocols

Recombinant LRRK2 Kinase Assay (Biochemical IC₅₀ Determination)

This protocol outlines a typical in vitro kinase assay to determine the biochemical potency of inhibitors against recombinant LRRK2.

Materials:

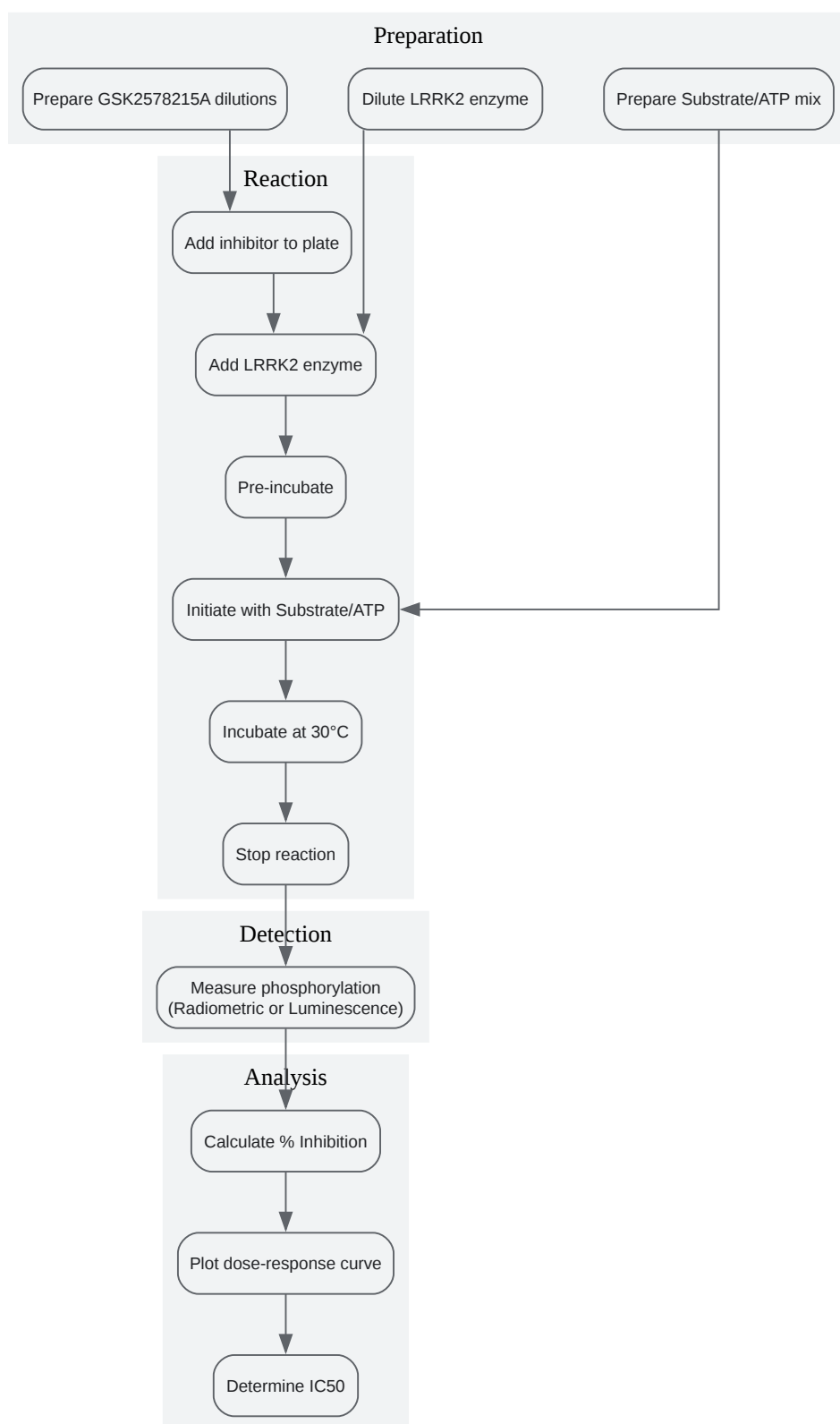
- Recombinant GST-tagged LRRK2 protein (e.g., wild-type or mutant, residues 1326-2517)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
- Peptide substrate (e.g., Nictide)
- ATP solution
- GSK2578215A stock solution in DMSO
- [γ-³²P]ATP or ADP-Glo™ Kinase Assay System (Promega)
- 96-well plates
- Plate reader or scintillation counter

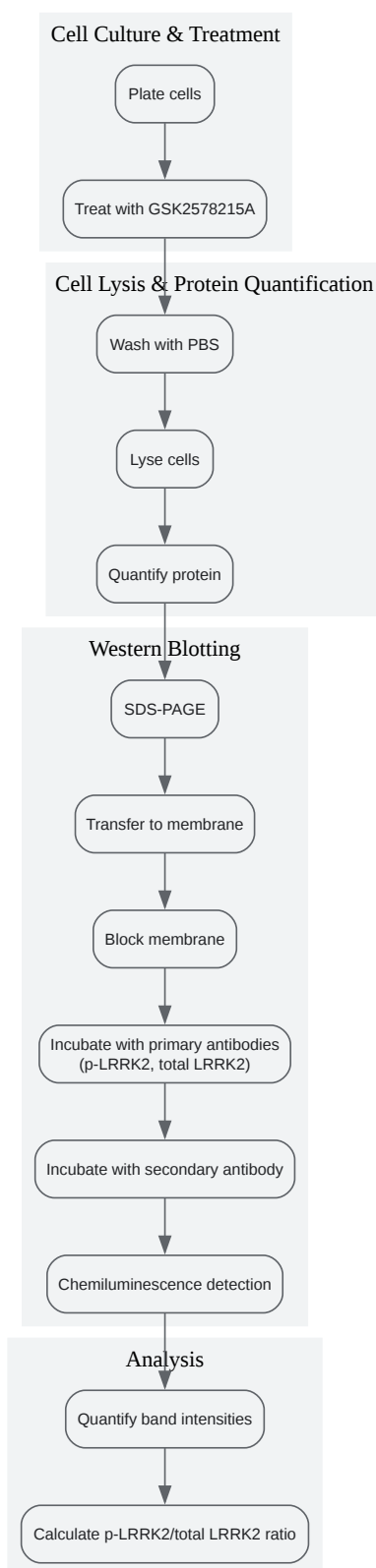
Procedure:

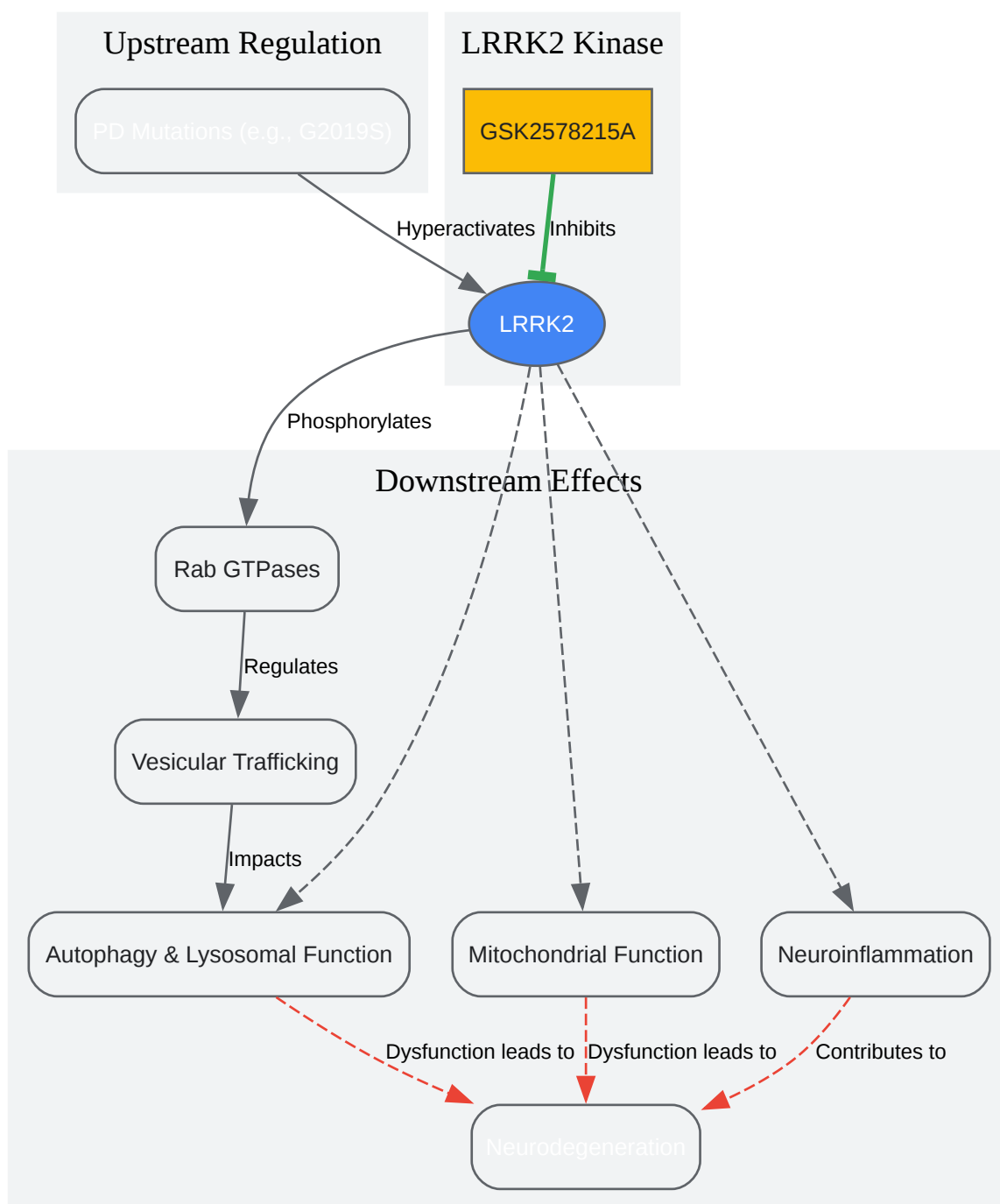
- Prepare serial dilutions of GSK2578215A in DMSO and then dilute in kinase assay buffer.
- In a 96-well plate, add the diluted GSK2578215A or DMSO (vehicle control).
- Add the recombinant LRRK2 enzyme to each well and pre-incubate for 10-20 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method). A typical final concentration

is 20 μ M for the peptide substrate and 100 μ M for ATP.[2]

- Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the ADP-Glo™ Reagent).
- For Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ -32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- For ADP-Glo™ Assay: Follow the manufacturer's protocol, which involves a two-step addition of reagents to deplete remaining ATP and then convert the generated ADP to a luminescent signal.
- Calculate the percentage of inhibition for each GSK2578215A concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.







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